N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide
Description
N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane core substituted with a pentyl group at the 4-position and a morpholinoethyl moiety attached via an amide bond.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-16-6-8-17(9-7-16)18(21)19-10-11-20-12-14-22-15-13-20/h16-17H,2-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXTCRZQKXGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323384 | |
| Record name | N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866137-26-0 | |
| Record name | N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide typically involves the reaction of 4-pentylcyclohexanecarboxylic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 80°C
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or cyclohexane derivatives.
Scientific Research Applications
N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 2: Spectral and Physical Data
Key Observations:
- Carbonyl Stretch : The target’s carbonyl group is expected to resonate near 175 ppm (¹³C NMR), similar to 4e and 4g, indicating a stable amide bond.
- Physical State : Longer alkyl chains (e.g., pentyl in the target) often favor solid states, whereas shorter or branched chains (e.g., 4f, 4g) result in oils.
Functional Group Impact on Bioactivity
- Morpholino Group: Present in both the target and 4e, this group enhances solubility and may facilitate interactions with polar residues in biological targets.
- Chlorinated Analogs () : N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide () demonstrates how halogenation increases molecular weight and lipophilicity, which may improve target binding but reduce solubility .
Biological Activity
N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antioxidant, and potential anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a morpholino group attached to an ethyl chain, which is further connected to a cyclohexanecarboxamide framework. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown potent activity against various Gram-positive and Gram-negative bacteria. A comparative analysis of the antibacterial efficacy of related compounds can be summarized in the following table:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 22 | 91.66 |
| 2-(4-substituted-phenylimino)thiazolidin-4-one | S. aureus | 24 | 94.00 |
| This compound | Staphylococcus spp. | TBD | TBD |
This data indicates that structural modifications can enhance antibacterial activity, suggesting that this compound may also possess notable antibacterial effects pending further investigation.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging methods. These assays measure the compound's ability to neutralize free radicals, which is critical for preventing oxidative stress-related diseases.
- DPPH Assay Results : Compounds structurally related to this compound demonstrated inhibition percentages ranging from 68% to 81%, indicating strong antioxidant capabilities.
- ABTS Assay Results : Similar findings were observed with inhibition rates correlating positively with the presence of electron-withdrawing groups on the aromatic ring.
Case Study: Anticancer Potential
A notable study investigated the anticancer activity of compounds related to this compound, revealing promising results against various cancer cell lines:
- Cell Lines Tested : HT29 (colorectal adenocarcinoma), H460 (lung cancer).
- Findings : The compound exhibited significant cytotoxic effects, with IC50 values indicating effective growth inhibition at low concentrations.
Discussion
The biological activities of this compound suggest its potential as a therapeutic agent in treating bacterial infections and oxidative stress-related conditions. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
